molecular formula C8H12BrClN4 B1285118 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 1030022-85-5

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B1285118
CAS No.: 1030022-85-5
M. Wt: 279.56 g/mol
InChI Key: HNOXJQKRBDCFQA-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride: is a chemical compound with the molecular formula C8H11BrN4·HCl and a molecular weight of 243.10 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 5-bromopyrimidine with piperazine. One common method is the nucleophilic substitution reaction where 5-bromopyrimidine is reacted with piperazine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds with potential biological activity .

Biology and Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. It has been studied for its potential antiviral, anticancer, and antimicrobial properties . Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in forming various derivatives makes it a valuable intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 2-Bromoethylamine hydrobromide
  • 5-Iodosalicylaldehyde
  • 1-Phenylpiperazine
  • 1-(2-Pyrimidyl)piperazine

Uniqueness: 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

5-bromo-2-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOXJQKRBDCFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (5 g, 14.6 mmol) in 4 M HCl-dioxane (50 mL) was stirred at room temperature for 1 hour. The reaction mixture was concentrated to give 5-bromo-2-(piperazin-1-yl)pyrimidine HCl salt (crude, 3.3 g, 94%) as a white solid. MS (ES+) C8H11BrN4 requires: 242, 244, found: 243, 245 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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